molecular formula C9H13NO2S B14392258 N-(3-methoxyphenyl)-N-methylmethanesulfinamide CAS No. 87433-23-6

N-(3-methoxyphenyl)-N-methylmethanesulfinamide

Cat. No.: B14392258
CAS No.: 87433-23-6
M. Wt: 199.27 g/mol
InChI Key: OAESBGITGBKYLJ-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N-methylmethanesulfinamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, a methyl group, and a methanesulfinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N-methylmethanesulfinamide typically involves the reaction of 3-methoxyaniline with methyl methanesulfinyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction proceeds as follows:

  • Dissolve 3-methoxyaniline in an appropriate solvent, such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add methyl methanesulfinyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it using recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N-methylmethanesulfinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the sulfinamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of corresponding amines.

    Substitution: The methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-methoxyphenyl)-N-methylmethanesulfinamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N-methylmethanesulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby providing therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-N-methylmethanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    N-(3-methoxyphenyl)-N-methylmethanethioamide: Similar structure but with a thioamide group instead of a sulfinamide group.

    N-(3-methoxyphenyl)-N-methylmethanecarboxamide: Similar structure but with a carboxamide group instead of a sulfinamide group.

Uniqueness

N-(3-methoxyphenyl)-N-methylmethanesulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

87433-23-6

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

N-(3-methoxyphenyl)-N-methylmethanesulfinamide

InChI

InChI=1S/C9H13NO2S/c1-10(13(3)11)8-5-4-6-9(7-8)12-2/h4-7H,1-3H3

InChI Key

OAESBGITGBKYLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC(=CC=C1)OC)S(=O)C

Origin of Product

United States

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